Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 349440-98-8
VCID: VC4558226
InChI: InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3
SMILES: COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate

CAS No.: 349440-98-8

Cat. No.: VC4558226

Molecular Formula: C23H22N2O3

Molecular Weight: 374.44

* For research use only. Not for human or veterinary use.

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate - 349440-98-8

Specification

CAS No. 349440-98-8
Molecular Formula C23H22N2O3
Molecular Weight 374.44
IUPAC Name methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3
Standard InChI Key SOPUFOCCEYCMMN-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate features a quinoline core substituted at the 2-position with a phenyl group and at the 4-position with a carbonyl-linked piperidine ring. The piperidine moiety is further esterified with a methyl group at the 4-carboxylate position. The IUPAC name, methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate, reflects this intricate connectivity.

The compound’s three-dimensional conformation is influenced by steric interactions between the phenyl and piperidine groups, which may restrict rotational freedom around the carbonyl bond. This rigidity could enhance binding specificity in biological targets. The Standard InChI key (InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3) provides a precise descriptor for computational modeling and database referencing.

PropertyMethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylateN-Boc-piperidine-4-carboxylic acid methyl ester Methyl 4-piperidinecarboxylate
Molecular FormulaC23H22N2O3\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{3}C12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_{4}C7H13NO2\text{C}_{7}\text{H}_{13}\text{NO}_{2}
Molecular Weight (g/mol)374.44243.30143.18
Melting Point (°C)Not reported33–37Not reported
Boiling Point (°C)Not reported307.4±35.0Not reported
SolubilityLikely soluble in DCM, DMFSoluble in chloroform, methanolHighly soluble in water (180 mg/mL)

Synthesis and Manufacturing Processes

Synthetic Route B: Direct Alkylation of Piperidine Derivatives

Alternative approaches adapt methyl 4-piperidinecarboxylate alkylation protocols . For example, reacting preformed 2-phenylquinoline-4-carbonyl chloride with methyl piperidine-4-carboxylate in DMF using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base facilitates ester-amide formation .

Critical Parameters:

  • Temperature: Reactions proceed efficiently at 0–25°C to minimize side reactions.

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility .

  • Purification: Silica gel chromatography with chloroform-methanol gradients isolates the product.

Biological Activity and Research Findings

In Vitro Studies and Mechanisms of Action

Though direct data are scarce, related quinoline-piperidine hybrids exhibit IC₅₀ values of 0.8–2.4 µM against Staphylococcus aureus and Escherichia coli. The methyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Comparative Analysis with Related Quinoline Derivatives

Table 2: Biological Activities of Quinoline-Based Compounds

CompoundTarget OrganismIC₅₀/EC₅₀ (µM)Reference
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylatePlasmodium falciparum1.2 (predicted)
ChloroquinePlasmodium falciparum0.015
CiprofloxacinEscherichia coli0.05

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